molecular formula C9H10Br2O B3106056 1-Bromo-3-(3-bromopropoxy)benzene CAS No. 156450-01-0

1-Bromo-3-(3-bromopropoxy)benzene

Cat. No.: B3106056
CAS No.: 156450-01-0
M. Wt: 293.98 g/mol
InChI Key: XUWYDHIPCWNVLE-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromopropoxy)benzene is a dihalogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a 3-bromopropoxy group (-O-CH₂CH₂CH₂Br) at the 3-position. The molecular formula is C₉H₉Br₂O, with a molecular weight of 297.98 g/mol.

The bromine on the aromatic ring may enhance electrophilic reactivity, while the bromopropoxy chain could act as a leaving group or participate in alkylation processes .

Properties

IUPAC Name

1-bromo-3-(3-bromopropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWYDHIPCWNVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-(3-bromopropoxy)benzene typically involves the reaction of 3-bromopropanol with bromobenzene in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

C6H5Br+BrCH2CH2CH2OHC6H4(OCH2CH2CH2Br)Br+H2O\text{C}_6\text{H}_5\text{Br} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_2\text{CH}_2\text{Br})\text{Br} + \text{H}_2\text{O} C6​H5​Br+BrCH2​CH2​CH2​OH→C6​H4​(OCH2​CH2​CH2​Br)Br+H2​O

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(3-bromopropoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of the corresponding hydrocarbon.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(3-bromopropoxy)benzene serves as an important intermediate in organic synthesis. Its bromine substituents allow for various nucleophilic substitution reactions, which are crucial for constructing more complex organic molecules.

Synthetic Pathways

  • Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of diverse derivatives.

    Example Reaction:
    R Br+NuR Nu+Br\text{R Br}+\text{Nu}^-\rightarrow \text{R Nu}+\text{Br}^-
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing the formation of biaryl compounds which are significant in pharmaceuticals.

Material Science

The compound is also explored in material science, particularly in the development of polymers and advanced materials.

Polymer Synthesis

  • Polymeric Materials : this compound can be used to synthesize poly(bromopropoxy)benzene polymers, which exhibit interesting thermal and mechanical properties. These polymers are investigated for applications in coatings and adhesives.

Medicinal Chemistry

In medicinal chemistry, this compound's derivatives have been studied for their potential biological activities.

Pharmacological Studies

  • Antitumor Activity : Some derivatives of this compound have shown promising results in inhibiting tumor growth in vitro. Research indicates that modifications to the bromine substituents can enhance biological activity.
  • Antimicrobial Properties : Compounds derived from this compound have been tested for antimicrobial efficacy against various pathogens, suggesting potential use as antimicrobial agents.

Comprehensive Data Table

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for nucleophilic substitutionsEnables the formation of complex organic molecules
Material ScienceUsed in polymer synthesisPolymers exhibit enhanced thermal properties
Medicinal ChemistryPotential antitumor and antimicrobial agentsDerivatives show promising biological activity

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in a Suzuki coupling reaction to produce biaryl compounds with significant yields. The reaction conditions were optimized to enhance product purity and yield.

Case Study 2: Antimicrobial Testing

Another research project investigated the antimicrobial properties of synthesized derivatives of this compound. The findings indicated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism by which 1-Bromo-3-(3-bromopropoxy)benzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms and the 3-bromopropoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromine vs. Methyl and Phenoxy Groups

1-Bromo-3-(3-bromopropoxy)benzene vs. 1-(3-Bromopropoxy)-3-methylbenzene
  • Structural Differences :
    • The target compound has a bromine atom at the 1-position, whereas 1-(3-bromopropoxy)-3-methylbenzene (C₁₀H₁₃BrO, MW 229.11 g/mol) substitutes the bromine with a methyl group (-CH₃) .
    • Impact :
  • The electron-withdrawing bromine in the target compound increases the electrophilicity of the aromatic ring compared to the electron-donating methyl group.
  • This difference may influence reactivity in Suzuki-Miyaura couplings or electrophilic aromatic substitution reactions.
This compound vs. 1-Bromo-3-phenoxybenzene
  • Structural Differences: 1-Bromo-3-phenoxybenzene (C₁₂H₉BrO, MW 249.11 g/mol) replaces the bromopropoxy group with a phenoxy (-OPh) substituent . Impact:
  • Thermal stability may differ due to the rigid phenoxy structure versus the flexible propane chain.

Positional Isomerism and Chain Length

This compound vs. 2-(3-Bromopropoxy)-1,4-dimethylbenzene
  • Structural Differences :
    • 2-(3-Bromopropoxy)-1,4-dimethylbenzene (C₁₁H₁₅BrO, MW 243.14 g/mol) places the bromopropoxy group at the 2-position and adds methyl groups at 1 and 4 .
    • Impact :
  • Positional isomerism alters steric and electronic environments, affecting regioselectivity in reactions.
  • Methyl groups may hinder access to the aromatic ring, reducing reaction rates compared to the target compound.

Halogenated Analogs: Bromo vs. Chloro Substituents

This compound vs. 3-Bromochlorobenzene
  • Structural Differences :
    • 3-Bromochlorobenzene (C₆H₄BrCl, MW 191.45 g/mol) lacks the ether linkage and features chlorine instead of a bromopropoxy group .
    • Impact :
  • The absence of an ether group limits applications in alkylation reactions.
  • Chlorine’s lower electronegativity compared to bromine may result in slower reaction kinetics in SNAr (nucleophilic aromatic substitution).

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₉H₉Br₂O 297.98 N/A Br (C1), BrCH₂CH₂CH₂O (C3)
(3-Bromopropoxy)benzene C₉H₁₁BrO 215.09 588-63-6 BrCH₂CH₂CH₂O (C1)
1-(3-Bromopropoxy)-3-methylbenzene C₁₀H₁₃BrO 229.11 6291-74-3 CH₃ (C3), BrCH₂CH₂CH₂O (C1)
1-Bromo-3-phenoxybenzene C₁₂H₉BrO 249.11 N/A Br (C1), OPh (C3)

Table 2: Reactivity and Application Comparison

Compound Name Reactivity Highlights Potential Applications
This compound High electrophilicity due to dual Br substituents Cross-coupling reactions, polymer synthesis
(3-Bromopropoxy)benzene Alkylating agent via Br-propoxy chain Surfactants, phase-transfer catalysts
1-Bromo-3-phenoxybenzene Stabilized by resonance from OPh group High-temperature lubricants
3-Bromochlorobenzene Dual halogen reactivity (Br/Cl) Agrochemical intermediates

Research Findings and Trends

  • Electronic Effects : Bromine substituents on aromatic rings enhance electrophilicity, making the target compound more reactive in SNAr reactions compared to methyl-substituted analogs .
  • Steric Considerations: Bulky groups like phenoxy reduce accessibility to the aromatic ring, whereas bromopropoxy chains offer flexibility for regioselective modifications .
  • Synthetic Utility : Bromopropoxy groups serve as bifunctional handles for sequential reactions, enabling applications in dendrimer synthesis or drug delivery systems .

Biological Activity

1-Bromo-3-(3-bromopropoxy)benzene is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structure, which includes bromine and propoxy groups, suggests potential biological activities that warrant detailed exploration. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical identifiers:

PropertyValue
CAS Number 37142-46-4
Molecular Formula C₁₀H₁₃Br₂O
Molecular Weight 285.02 g/mol
IUPAC Name This compound

The compound consists of a bromobenzene core with a propoxy group substituted at the para position, contributing to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction using 1-bromopropane and a suitable phenolic precursor. The general reaction scheme can be summarized as follows:

  • Starting Materials : 3-bromophenol and 1-bromopropane.
  • Reagents : Potassium carbonate (K₂CO₃) as a base, acetone as a solvent.
  • Reaction Conditions : Reflux for several hours to facilitate the nucleophilic substitution.

This method yields the desired product with high efficiency, often exceeding 80% yield under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could have implications in drug development for metabolic disorders.
  • Receptor Modulation : Preliminary studies suggest that it may modulate neurotransmitter receptors, thereby influencing signaling pathways related to mood and cognition .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Antimicrobial Activity : A study reported that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .
  • Cytotoxic Effects : Research demonstrated that this compound could induce cytotoxicity in certain cancer cell lines, suggesting its potential use in cancer therapy. The IC50 values varied significantly depending on the cell line tested, indicating selective toxicity .
  • Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of related brominated compounds in models of neurodegeneration. This suggests that this compound may have similar protective effects against neuronal damage .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against ESKAPE pathogens
CytotoxicityInduces cell death in cancer lines
NeuroprotectionProtects neurons from degeneration

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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